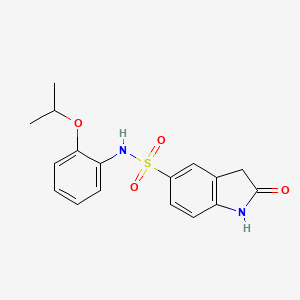
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of indole sulfonamides and has been extensively studied for its mechanism of action and therapeutic applications.
Wirkmechanismus
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TRK). By inhibiting these kinases, 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in preclinical models. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has a well-defined mechanism of action, which makes it a useful tool for understanding the signaling pathways involved in cancer cell survival and proliferation. However, 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has some limitations, including its specificity for certain kinases and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide. One area of interest is its potential for use in combination with other cancer treatments, such as immune checkpoint inhibitors and targeted therapies. Another area of research is the development of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide in various types of cancer.
Synthesemethoden
The synthesis of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide involves the reaction of 2-amino-N-(2-propan-2-yloxyphenyl)acetamide with 5-chloro-1H-indole-2,3-dione in the presence of a base. The resulting product is then treated with sulfamic acid to obtain the final compound. The synthesis of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been optimized to improve yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases that are involved in cell proliferation and survival, making it a promising candidate for the treatment of hematological malignancies and solid tumors.
Eigenschaften
IUPAC Name |
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11(2)23-16-6-4-3-5-15(16)19-24(21,22)13-7-8-14-12(9-13)10-17(20)18-14/h3-9,11,19H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASZGYBKWJVSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)


![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)


![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)



![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)